N-(3,4-dimethylphenyl)pentanamide
Description
N-(3,4-Dimethylphenyl)pentanamide is an organic compound characterized by a pentanamide backbone substituted with a 3,4-dimethylphenyl group. The compound’s synthesis likely involves amide coupling methodologies, similar to related derivatives .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-4-5-6-13(15)14-12-8-7-10(2)11(3)9-12/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
GKVCAEYCABWMAT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)C)C |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares N-(3,4-dimethylphenyl)pentanamide with key analogs, highlighting structural differences and their implications:
Key Observations:
- Lipophilicity: The dimethylphenyl group in the target compound enhances lipophilicity compared to the methoxyphenyl analog (logP ~2.5 vs.
- Synthetic Routes: The compound can be synthesized via amide coupling (e.g., EDC/HOBt activation), analogous to N-(3,4-dimethoxyphenethyl)-2-oxo-5-phenylpentanamide . Boron-containing analogs require multi-component reactions, which are less straightforward .
- Bioactivity: The methoxyphenyl derivative exhibits anthelmintic properties, suggesting that dimethylphenyl variants may also target parasitic pathways but with altered potency due to steric effects .
Stability and Metabolic Considerations
- Degradation Pathways: N-(3,4-Dichlorophenyl)-2-methylpentanamide undergoes biochemical decomposition via dehalogenation and amide hydrolysis . The dimethylphenyl group in the target compound may confer greater metabolic stability compared to chloro- or methoxy-substituted analogs, as methyl groups resist oxidative demethylation .
Drug-Likeness and Pharmacokinetics
- Rule-of-Five Compliance: The target compound (MW ~233, logP ~2.5) adheres to Lipinski’s rules, similar to N-(4-methoxyphenyl)pentanamide, which has favorable oral bioavailability .
- Polar Surface Area (PSA): Estimated PSA of ~40 Ų (amide + aromatic groups) suggests moderate blood-brain barrier penetration, comparable to sulfamoylphenyl derivatives .
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